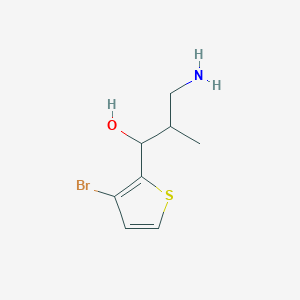
3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol typically involves the bromination of thiophene followed by the introduction of an amino group and a hydroxyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and the subsequent substitution reactions under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and solvents to facilitate the reactions and may involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being investigated.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an additional methyl group, which may affect its reactivity and biological activity.
3-Amino-1-(3-bromothiophen-2-yl)propan-1-one: Lacks the hydroxyl group, which can influence its chemical properties and applications.
Uniqueness: 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12BrNOS |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
3-amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3 |
InChI-Schlüssel |
YNCVDLAKOOAPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=C(C=CS1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)
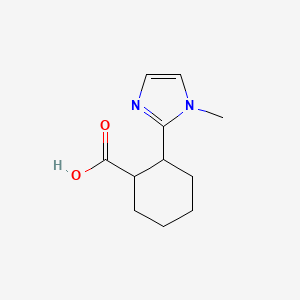
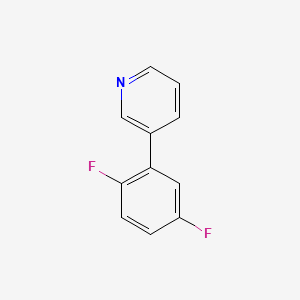
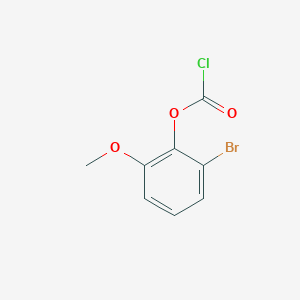

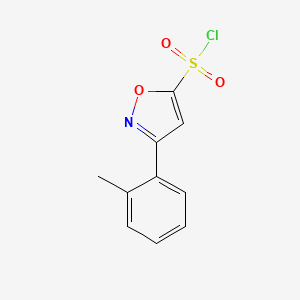
amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
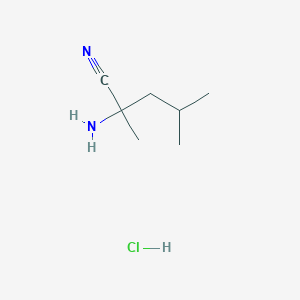
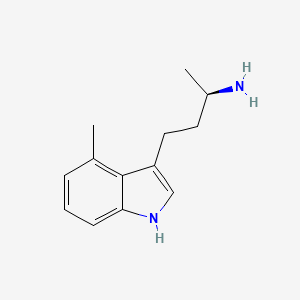
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
